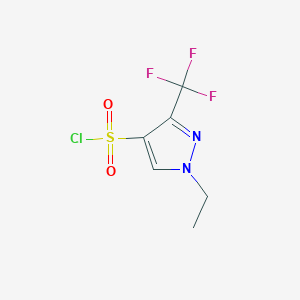

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ionic liquids, such as 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide, are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries . They are considered as green solvents due to their very low volatility .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like density functional theory (DFT) calculations . These studies provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple interactions. For example, charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using first principles dynamical simulations . These studies provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Applications De Recherche Scientifique

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamide derivatives. It has also been found to possess antifungal and antibacterial properties and has been used in the development of new antimicrobial agents. Additionally, this compound has been used in the development of new anticancer agents.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.

Biochemical and Physiological Effects:

This compound has been found to possess a range of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties and has been used in the development of new antimicrobial agents. Additionally, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been found to result in a decrease in the production of bicarbonate ions, which can lead to a decrease in blood pH.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, from the synthesis of sulfonamide derivatives to the development of new antimicrobial and anticancer agents. Additionally, it is relatively easy to synthesize and is readily available from commercial suppliers.

However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity. It has been found to possess cytotoxic effects and can cause damage to cells in vitro. Additionally, it can be difficult to handle due to its reactivity and potential for explosive decomposition.

Orientations Futures

There are many potential future directions for the use of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new antimicrobial agents. This compound has already been found to possess antifungal and antibacterial properties, and further research could lead to the development of new, more effective antimicrobial agents.

Another potential direction is the development of new anticancer agents. This compound has already been used in the development of new anticancer agents, and further research could lead to the discovery of new compounds with even greater efficacy.

Overall, this compound is a versatile and important compound in scientific research. Its potential applications in the development of new antimicrobial and anticancer agents make it an important area of study for future research.

Méthodes De Synthèse

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place at room temperature and is typically carried out in a solvent such as dichloromethane. The resulting product is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol.

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O2S/c1-2-12-3-4(15(7,13)14)5(11-12)6(8,9)10/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMRKWVJFUASFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)

![N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2960201.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![N-[2-(1-Benzylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2960207.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)

![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)